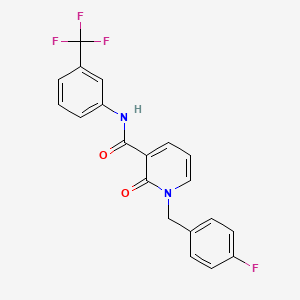

1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 946301-74-2

Cat. No.: VC4713615

Molecular Formula: C20H14F4N2O2

Molecular Weight: 390.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946301-74-2 |

|---|---|

| Molecular Formula | C20H14F4N2O2 |

| Molecular Weight | 390.338 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H14F4N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |

| Standard InChI Key | UCHWMEDDCOGXCN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C(F)(F)F |

Introduction

1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and materials science. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Molecular Formula and Weight

-

Molecular Formula: C20H14F4N2O2

-

Molecular Weight: 390.338 g/mol

Structural Features

The compound features a dihydropyridine core with a 4-fluorobenzyl group and a 3-(trifluoromethyl)phenyl group attached. The fluorine atoms contribute to its stability and potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. Common reagents include oxidizing and reducing agents.

Therapeutic Applications

1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide has been studied for its potential as an HIV integrase inhibitor and other therapeutic applications. The fluorine atoms enhance binding affinity to biological targets, potentially leading to improved therapeutic effects.

Materials Science

While specific applications in materials science are not detailed, the compound's unique structure suggests potential uses in advanced materials due to its fluorinated groups.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and reduction, depending on the reagents used. Common reagents include potassium permanganate and lithium aluminum hydride.

Mechanism of Action

The mechanism involves interaction with specific biological targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity through strong hydrogen bonds and dipole interactions, which may improve therapeutic efficacy.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | C20H14F4N2O2 | 390.338 g/mol | HIV integrase inhibitor, pharmaceuticals |

| 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | C20H13ClF4N2O2 | 424.8 g/mol | Potential therapeutic applications |

| 1-(4-fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile | C20H12F4N2O | 372.3 g/mol | Pharmaceutical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume